molecular formula C15H28N2O2 B263260 N~2~-(3-cyclohexylpropanoyl)leucinamide

N~2~-(3-cyclohexylpropanoyl)leucinamide

Cat. No.: B263260
M. Wt: 268.39 g/mol
InChI Key: GPXFEEWREKSBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N²-(3-Cyclohexylpropanoyl)leucinamide is a synthetic leucinamide derivative characterized by a cyclohexylpropanoyl group attached to the N² position of the leucinamide backbone. Leucinamide derivatives generally feature modifications to the acyl or sulfonyl groups, influencing their physicochemical properties and biological interactions .

Properties

Molecular Formula

C15H28N2O2

Molecular Weight

268.39 g/mol

IUPAC Name

2-(3-cyclohexylpropanoylamino)-4-methylpentanamide

InChI

InChI=1S/C15H28N2O2/c1-11(2)10-13(15(16)19)17-14(18)9-8-12-6-4-3-5-7-12/h11-13H,3-10H2,1-2H3,(H2,16,19)(H,17,18)

InChI Key

GPXFEEWREKSBLY-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)N)NC(=O)CCC1CCCCC1

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)CCC1CCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Binding Interactions: Sulfonyl and aromatic groups (e.g., benzyl) in analogs facilitate interactions with enzymes via hydrogen bonding and π-π stacking, whereas the cyclohexylpropanoyl group may favor hydrophobic binding pockets .

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